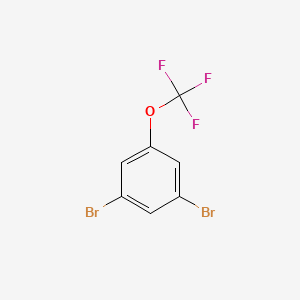

1,3-Dibromo-5-(trifluoromethoxy)benzene

Description

Significance of Aryl Halides and Trifluoromethoxy Moieties in Modern Synthesis and Design

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental building blocks in organic synthesis. The carbon-halogen bond in these compounds provides a reactive site for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The presence of two bromine atoms in 1,3-Dibromo-5-(trifluoromethoxy)benzene offers two such reactive sites, allowing for sequential or double coupling reactions, which adds to its versatility as a synthetic intermediate.

The trifluoromethoxy group (-OCF3) is of particular interest in modern drug design and materials science. mdpi.combeilstein-journals.orgnbinno.com This moiety is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of a halogen atom. beilstein-journals.org The incorporation of a trifluoromethoxy group into a molecule can confer several desirable properties. mdpi.comnbinno.com In medicinal chemistry, it can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability and bioavailability), and modulate the binding affinity of a drug candidate to its biological target. mdpi.comnbinno.com The trifluoromethoxy group is more lipophilic than a trifluoromethyl group, which is another commonly used fluorinated substituent in drug design. mdpi.com In materials science, the introduction of trifluoromethoxy groups can improve the thermal stability and durability of polymers and coatings.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a key intermediate in the synthesis of more complex molecules with desired functionalities. chemimpex.com The two bromine atoms serve as handles for introducing other molecular fragments through cross-coupling reactions, while the trifluoromethoxy-substituted benzene (B151609) core is incorporated into the final product. chemimpex.com The main areas of research where this compound is utilized include:

Pharmaceutical Development: As an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways where the presence of the trifluoromethoxy group can enhance drug efficacy. chemimpex.com The stability and lipophilicity imparted by the trifluoromethoxy group make it a valuable component in the design of novel therapeutics. chemimpex.com

Material Science: In the formulation of advanced materials, including polymers and coatings, the unique chemical properties of this compound can improve durability and resistance to environmental factors. chemimpex.com

Agrochemicals: The compound is also employed in the development of agrochemicals, contributing to effective pest control solutions. chemimpex.com

Research Reagents: It acts as a valuable reagent in organic synthesis, facilitating complex reactions that are essential for producing novel compounds in academic and industrial research settings. chemimpex.com

Scope and Objectives of Academic Investigations Involving this compound

Academic investigations involving this compound are generally focused on leveraging its unique structural features to achieve specific synthetic goals. The overarching scope is the introduction of the 3,5-dibromophenyl trifluoromethoxy moiety or a derivative thereof into a target molecule.

The primary objectives of these investigations include:

Synthesis of Novel Bioactive Molecules: Researchers aim to synthesize new drug candidates by incorporating the trifluoromethoxy-substituted phenyl ring into larger molecular scaffolds. The objective is to explore how the trifluoromethoxy group influences the pharmacological properties of the new molecule, such as its binding to a biological target, its metabolic stability, and its pharmacokinetic profile.

Development of Advanced Materials: In materials science, the objective is to create new polymers or other materials with enhanced properties. By incorporating this compound into a polymer backbone, for example, researchers can study the impact of the trifluoromethoxy group on the material's thermal stability, chemical resistance, and other physical characteristics.

Exploration of Reaction Methodologies: The compound can also be used as a model substrate to explore and develop new synthetic methodologies, particularly in the area of cross-coupling reactions. The presence of two reactive bromine atoms allows for the study of regioselectivity and the efficiency of new catalytic systems.

In essence, the academic interest in this compound lies in its potential to serve as a foundational piece for the construction of novel and functional molecules with applications in medicine, agriculture, and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 207226-31-1 |

| Molecular Formula | C7H3Br2F3O |

| Molecular Weight | 319.90 g/mol |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Boiling Point | 83-85 °C/20 mmHg |

| Density | 1.96 g/mL |

| Refractive Index | n20/D 1.508 (lit.) |

This data is compiled from various chemical supplier sources. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHOUWWEEAOCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375605 | |

| Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-31-1 | |

| Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Dibromo 5 Trifluoromethoxy Benzene and Its Precursors

Established Synthetic Routes to 1,3-Dibromo-5-(trifluoromethoxy)benzene

The established synthesis of this compound is not a single-step process but rather a strategic sequence of reactions. The primary challenge lies in achieving the specific 1,3,5-substitution pattern on the benzene (B151609) ring, as the directing effects of the substituents must be carefully managed.

Bromination Reactions for Aryl Bromides

The introduction of bromine atoms onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution. However, the synthesis of a meta,meta-disubstituted product like this compound requires a nuanced approach. The trifluoromethoxy (-OCF3) group, despite being deactivating, is predominantly an ortho-para director for electrophilic substitution. nih.gov Therefore, direct bromination of (trifluoromethoxy)benzene (B1346884) would unfavorably yield ortho- and para-isomers rather than the desired 1,3-dibromo product.

To circumvent this, synthetic strategies often begin with a precursor that directs the incoming bromine atoms to the desired positions or start with a molecule that already contains the 1,3-dibromo pattern. A common strategy involves:

Starting with a precursor like aniline.

Nitrating benzene to nitrobenzene, which is a meta-directing group. youtube.com

Subsequent bromination would place a bromine atom at the meta position.

However, achieving a 1,3-dibromo pattern relative to a third group requires more complex maneuvering, such as using blocking groups or starting with a pre-functionalized ring like 3,5-dibromoaniline.

Classic bromination reactions utilize bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile. youtube.com High-temperature, vapor-phase bromination of trifluoromethyl derivatives of benzene has also been described as a method to produce monobromo and dibromo derivatives. google.com

Table 1: Comparison of Bromination Strategies

| Strategy | Description | Typical Reagents | Key Challenge/Consideration |

|---|---|---|---|

| Direct Bromination of (Trifluoromethoxy)benzene | Attempting to add two bromine atoms directly to the OCF₃-substituted ring. | Br₂, FeBr₃ | The -OCF₃ group is ortho-para directing, leading to undesired isomers. nih.gov |

| Synthesis from a Meta-Directing Precursor | Using a starting material with a strong meta-directing group to guide bromination. | e.g., Nitrobenzene, then Br₂/FeBr₃ | Requires multiple steps to introduce the -OCF₃ group and remove the directing group. |

| Synthesis from a Pre-brominated Intermediate | Starting with a molecule that already has the 1,3-dibromo structure, such as 3,5-dibromophenol (B1293799). | N/A for bromination step | This is the most direct route to the desired substitution pattern. The challenge shifts to the introduction of the -OCF₃ group. |

Introduction of the Trifluoromethoxy Group: Oxidative Desulfurization-Fluorination and Other Approaches

The introduction of the trifluoromethoxy (-OCF₃) group is a critical step, and several methods have been developed. The -OCF₃ group is known for its high stability and lipophilicity, making it a valuable substituent in medicinal chemistry. nih.govmdpi.com

Oxidative Desulfurization-Fluorination

A highly effective and widely used method for synthesizing aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates (also known as xanthates). mdpi.comnih.gov This protocol is particularly suitable for synthesizing this compound from its corresponding phenol (B47542) precursor. The general process is as follows:

Xanthate Formation: The starting material, 3,5-dibromophenol, is reacted to form an O-aryl dithiocarbonate intermediate.

Fluorination: This intermediate is then treated with a fluorinating agent, such as a hydrogen fluoride-pyridine complex (HF/pyridine), and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). mdpi.comnih.govelsevierpure.com

This method is valued for its generality, tolerance of various functional groups, and suitability for industrial-scale production. mdpi.com

Other Established Approaches

While oxidative desulfurization-fluorination is a leading strategy, other methods have been historically important or offer alternative routes:

Chlorination-Fluorination Sequence: The pioneering synthesis by Yagupolskii involved the high-temperature chlorination of an aryl methyl ether (anisole) to form an aryl trichloromethyl ether (Ar-O-CCl₃), followed by a halogen exchange reaction using reagents like antimony trifluoride (SbF₃) with a catalyst. nih.govnih.gov For the target molecule, this would start from 1,3-dibromo-5-methoxybenzene.

Fluoroformate Pathway: This two-step method involves converting a phenol into an aryl fluoroformate, which is then treated with sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF) at high temperatures. nih.govbeilstein-journals.org However, this approach often involves highly toxic reagents. beilstein-journals.org

Table 2: Key Methods for -OCF₃ Group Introduction

| Method | Precursor | Key Reagents | Advantages/Disadvantages |

|---|---|---|---|

| Oxidative Desulfurization-Fluorination | Phenol (e.g., 3,5-dibromophenol) | HF/Pyridine (B92270), DBH or NBS | General, good yields, scalable. mdpi.comnih.gov |

| Chlorination-Fluorination | Anisole (e.g., 1,3-dibromo-5-methoxybenzene) | Cl₂, PCl₅; then SbF₃/SbCl₅ or HF | Historic method; often requires harsh conditions. nih.govnih.gov |

| Fluoroformate Pathway | Phenol | Fluorophosgene; then SF₄/HF | Involves highly toxic reagents. nih.govbeilstein-journals.org |

Multi-step Convergent and Divergent Synthesis Strategies

Divergent Synthesis: A divergent approach would start from a common intermediate and branch out. For example, starting with (trifluoromethoxy)benzene and attempting to add the two bromine atoms. As discussed, this is challenging due to directing group effects. nih.gov A more viable divergent route might start with 1,3,5-tribromobenzene (B165230) and selectively substitute one bromine atom with a hydroxyl or trifluoromethoxy group.

Convergent Synthesis: A convergent strategy assembles the molecule from separate fragments. However, for a small molecule like this, a linear sequence is more common. The most logical and efficient pathway is a linear synthesis that builds the molecule step-by-step, carefully controlling the regiochemistry.

The most practical and established route is a linear synthesis starting from a precursor that already contains the correct substitution pattern for the bromine atoms, such as 3,5-dibromoaniline. This precursor can be converted to 3,5-dibromophenol via a diazonium salt intermediate, which is then subjected to a trifluoromethoxylation reaction as described above.

Novel and Emerging Synthetic Approaches

Research in fluorine chemistry continues to evolve, seeking milder, more efficient, and sustainable methods.

Catalytic Methods in the Formation of this compound

While many established methods rely on stoichiometric reagents, catalysis is playing an increasingly important role.

Catalysis in Bromination: The use of Lewis acids like FeBr₃ is a classic example of catalysis in the bromination step. youtube.com

Catalysis in Fluorination: More recent advances include silver-mediated cross-coupling reactions of aryl boronic acids or stannanes with a trifluoromethoxide source. nih.gov Additionally, some fluorination sequences can be catalyzed by species like boron trifluoride. nih.gov The development of photoredox and dual-catalysis systems, while not yet explicitly reported for this exact molecule, points toward future possibilities for forming C-O bonds under very mild conditions. rsc.org

Sustainable and Green Chemistry Aspects in Synthesis

There is a significant push to make the synthesis of fluorinated compounds more environmentally friendly. Key considerations include:

Avoiding Hazardous Reagents: Moving away from highly toxic and corrosive reagents like phosgene, chlorine gas, and large excesses of anhydrous HF is a primary goal. nih.govnih.govbeilstein-journals.org

Milder Reaction Conditions: The use of photocatalysis can enable reactions to proceed at ambient temperature using visible light, reducing energy consumption. acs.orgresearchgate.net

Atom Economy: Designing reactions where most of the atoms from the reagents are incorporated into the final product, thus minimizing waste. rsc.org

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives is a crucial aspect of modern process chemistry. google.com

Future research will likely focus on combining these principles to develop a truly green synthesis for this compound and related compounds.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, improved efficiency, and greater scalability. For the production of specialized chemical intermediates like this compound, flow chemistry provides compelling advantages, particularly in handling hazardous reagents and managing highly exothermic reactions. While specific literature detailing a fully continuous, multi-step synthesis of this compound is not extensively published, the principles and established applications of flow chemistry for analogous transformations provide a clear blueprint for its scalable production.

The primary benefits of employing microreactors and continuous flow systems include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle hazardous intermediates by generating them in situ in small, controlled quantities. nih.govbeilstein-journals.org This methodology minimizes the risks associated with the accumulation of unstable or toxic compounds, a common concern in large-scale batch reactions. nih.gov

A plausible continuous flow strategy for the synthesis of this compound could involve two key stages, both of which have been successfully demonstrated in flow for similar substrates: the continuous bromination of a trifluoromethoxy-substituted aromatic precursor and the continuous diazotization followed by a Sandmeyer-type reaction.

One potential precursor for the target molecule is 3-(trifluoromethoxy)aniline. The direct bromination of this compound in a continuous flow system would be a critical step. Research has demonstrated the successful continuous-flow bromination of various aromatic compounds using in-situ generated bromine or other brominating agents. researchgate.netresearchgate.net For instance, a continuous flow protocol for electrophilic bromination has been developed where hazardous molecular bromine (Br₂) is generated in situ from the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr). researchgate.net This stream is then immediately mixed with the substrate, and the reaction proceeds within a microreactor, followed by an in-line quench of any residual bromine. researchgate.net This approach significantly enhances safety by avoiding the storage and handling of large quantities of toxic Br₂. researchgate.net

The table below illustrates representative conditions for a continuous flow bromination process, which could be adapted for the bromination of a trifluoromethoxybenzene derivative.

Table 1: Representative Parameters for Continuous Flow Bromination

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactor Type | Plug Flow Reactor (PFR) | Ensures well-defined residence time and mixing. |

| Reagent Streams | 1. Aromatic Substrate in Solvent 2. HBr Solution 3. NaOCl Solution | Allows for in-situ generation of Br₂. |

| Mixing | T-junction or static mixer | Ensures efficient mixing of reactants. |

| Residence Time | Minutes | Rapid reaction completion due to enhanced mass transfer. |

| Temperature | Controlled via thermostat | Manages exothermicity of the reaction. |

An alternative and well-documented precursor for compounds with this substitution pattern is 3,5-dibromoaniline. The subsequent conversion of the amino group to a trifluoromethoxy group would be required. However, a more direct route to this compound could start from 3-(trifluoromethoxy)aniline, which would then undergo a continuous two-step bromination.

Another highly relevant application of flow chemistry is the Sandmeyer reaction, which is used to replace an amino group on an aromatic ring with a halide, among other functionalities. nih.govpku.edu.cnorganic-chemistry.org The diazotization of aromatic amines, the first step of the Sandmeyer reaction, involves the formation of potentially explosive diazonium salts. sci-hub.se Performing this reaction in a continuous flow system dramatically improves safety by ensuring that the unstable diazonium salt is generated and consumed in a continuous, small-volume stream, thereby preventing its accumulation. sci-hub.seresearchgate.net

Several studies have reported the successful transposition of Sandmeyer reactions from batch to continuous flow for the synthesis of aryl chlorides and bromides. researchgate.netsci-hub.seallfordrugs.comacs.org In a typical setup, a stream of the aromatic amine in acid is mixed with a stream of a nitrite (B80452) source (e.g., sodium nitrite) in a cooled microreactor to form the diazonium salt. sci-hub.se This stream is then immediately merged with a solution of a copper(I) bromide catalyst to effect the bromo-dediazoniation. researchgate.net The entire process can be performed in a matter of minutes with high yields and productivity. researchgate.net

Table 2: Illustrative Data for Continuous Flow Sandmeyer Chlorination

| Substrate | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 1 | 0 | 60 | sci-hub.se |

Note: This table presents data for a chlorination reaction but illustrates the principle and efficiency of continuous flow Sandmeyer reactions that are applicable to bromination.

The scalability of such continuous processes is a key advantage. Once a flow process is optimized on a laboratory scale, production can be increased by either running the system for longer durations or by "numbering-up," which involves operating multiple identical reactor setups in parallel. This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1,3 Dibromo 5 Trifluoromethoxy Benzene

Cross-Coupling Reactions Utilizing 1,3-Dibromo-5-(trifluoromethoxy)benzene

The presence of two bromine atoms on the benzene (B151609) ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex aryl-containing structures. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization under controlled conditions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. While specific literature detailing the Suzuki-Miyaura coupling of this compound is not extensively published, the reaction is expected to proceed efficiently. The reactivity of aryl bromides in Suzuki couplings is well-established.

Given the symmetrical nature of the starting material, a single mono-arylation product, 3-bromo-5-(trifluoromethoxy)-1,1'-biphenyl, would be expected when using one equivalent of an arylboronic acid. A second coupling reaction could then be performed to yield a terphenyl derivative. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is based on typical conditions for similar substrates, as specific examples for this compound are not readily available in published literature.

| Catalyst | Base | Solvent | Temperature (°C) | Potential Product (Mono-substitution) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 80-100 | 3-Bromo-5-(trifluoromethoxy)-1,1'-biphenyl |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 90-110 | 3-Bromo-5-(trifluoromethoxy)-1,1'-biphenyl |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 100 | 3-Bromo-5-(trifluoromethoxy)-1,1'-biphenyl |

Heck and Sonogashira Reactions for C-C Bond Construction

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both typically catalyzed by palladium complexes. wikipedia.orggoogle.com These reactions provide routes to substituted styrenes (or stilbenes) and arylalkynes, respectively.

For this compound, a Heck reaction with an alkene like styrene (B11656) would be expected to form a (E)-1-bromo-3-styryl-5-(trifluoromethoxy)benzene. Similarly, a Sonogashira coupling with a terminal alkyne such as phenylacetylene (B144264) would yield 1-bromo-3-(phenylethynyl)-5-(trifluoromethoxy)benzene. The presence of the strongly electron-withdrawing -OCF₃ group can influence the reaction kinetics but generally does not inhibit these powerful coupling methods. youtube.com

Table 2: Expected Cross-Coupling Reactions and Products Reaction conditions are generalized from standard procedures for related aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Solvent | Expected Product (Mono-substitution) |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | (E)-1-Bromo-3-styryl-5-(trifluoromethoxy)benzene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or Toluene | 1-Bromo-3-(phenylethynyl)-5-(trifluoromethoxy)benzene |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Patent literature demonstrates the utility of this compound in such transformations. For instance, it has been used in the synthesis of phenylazetidine derivatives. google.com In a typical reaction, the aryl dibromide is coupled with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative procedure involves the coupling of an azetidine (B1206935) ester with this compound. The reaction can be controlled to achieve mono-amination, yielding an N-(3-bromo-5-(trifluoromethoxy)phenyl) derivative, which can be used for further synthetic modifications.

Table 3: Example of Buchwald-Hartwig Amination Based on a procedure described for a related coupling. google.com

| Amine | Catalyst | Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|---|

| Azetidine derivative | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Reflux | N-(3-bromo-5-(trifluoromethoxy)phenyl)azetidine derivative |

Other Transition-Metal Catalyzed Transformations

Beyond the canonical cross-coupling reactions, the carbon-bromine bonds of this compound are amenable to other transformations. These can include cyanation reactions to introduce nitrile groups, carbonylative couplings to form ketones or amides, and couplings involving organozinc or organotin reagents (Negishi and Stille couplings, respectively). These reactions further expand the synthetic utility of this dibrominated scaffold.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic properties of the substituents on the benzene ring heavily influence its susceptibility to electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The trifluoromethoxy (-OCF₃) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.comlibretexts.org Conversely, the bromine atoms are also deactivating (by induction) but are ortho- and para-directing due to resonance effects where their lone pairs can stabilize the cationic intermediate (the sigma complex). minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution: Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SₙAr). However, the presence of strongly electron-withdrawing groups can activate the ring for such reactions. The -OCF₃ group, while strongly withdrawing, is not typically sufficient on its own to enable SₙAr reactions under standard conditions. The reaction usually requires stronger activation, such as that provided by nitro groups positioned ortho or para to the leaving group. Therefore, this compound is expected to be largely unreactive to common nucleophiles like alkoxides or amines under typical SₙAr conditions.

Halogen Dance and Halogen-Lithium Exchange Processes

Halogen-Lithium Exchange: The carbon-bromine bonds can undergo halogen-lithium exchange upon treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. This reaction would generate an aryllithium species, 3-bromo-5-(trifluoromethoxy)phenyllithium. This highly reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, or alkyl halides) to introduce a new functional group at the site of one of the original bromine atoms. This is a powerful method for regioselective functionalization. The rate of exchange is generally faster for bromine than for chlorine, and the presence of two bromine atoms could lead to a mixture of mono- and di-lithiated species depending on the stoichiometry of the organolithium reagent used.

Halogen Dance: The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This process typically involves deprotonation by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an aryllithium intermediate, followed by a series of halogen-lithium exchange steps that lead to a thermodynamically more stable aryllithium species. researchgate.netresearchgate.netwhiterose.ac.uk

For this compound, deprotonation would likely occur at the C2 position, which is the most acidic proton due to the inductive effects of the flanking bromine atoms and the -OCF₃ group. The resulting 2-lithio-1,3-dibromo-5-(trifluoromethoxy)benzene could potentially undergo a halogen dance, where a bromine atom from the C1 or C3 position migrates to the C2 position, resulting in a rearranged isomer after quenching. The trifluoromethyl group is known to influence halogen dance reactions in related bromo(trifluoromethyl)benzenes. researchgate.net The strong electron-withdrawing nature of the -OCF₃ group would stabilize the transient anionic intermediates involved in the mechanism. researchgate.netclockss.org

Radical Reactions Involving Bromine Substituents

The carbon-bromine bonds in this compound are susceptible to cleavage under radical conditions, opening avenues for various functionalization reactions. While specific studies on the radical reactions of this particular compound are not extensively documented, the general principles of radical chemistry of brominated aromatic compounds provide a framework for understanding its potential reactivity.

Radical reactions involving aryl bromides can be initiated through several methods, including the use of radical initiators, photolysis, or transition metal catalysis. The homolytic cleavage of the C-Br bond results in the formation of a highly reactive aryl radical, which can then participate in a variety of transformations.

One potential pathway for radical-mediated reactions is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This multi-step process involves the formation of a radical anion intermediate, which then expels the bromide ion to generate an aryl radical. This radical can subsequently react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new molecule of the starting aryl bromide. wikipedia.org

Another avenue for radical reactivity involves atom transfer radical addition (ATRA) reactions. In these processes, a radical is generated from a precursor, and it can add to a multiple bond. Subsequently, the bromine atom from this compound could be transferred to the newly formed radical, propagating a radical chain and resulting in the net addition of a bromo-substituted fragment across a double or triple bond.

Furthermore, photochemical activation of the C-Br bond can lead to the formation of aryl radicals. Irradiation with ultraviolet light can induce homolytic cleavage of the carbon-bromine bond, generating a 3-bromo-5-(trifluoromethoxy)phenyl radical. copernicus.org This reactive intermediate can then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated systems. The presence of two bromine atoms on the benzene ring allows for the possibility of sequential or double radical reactions, leading to more complex molecular architectures.

It is important to note that the efficiency and selectivity of these radical reactions can be influenced by the nature of the radical initiator, the solvent, and the specific reaction conditions employed. The trifluoromethoxy group, with its strong electron-withdrawing nature, can also be expected to influence the stability and reactivity of the radical intermediates formed.

Computational Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a commonly employed computational method for studying the mechanisms of organic reactions. rsc.org By applying DFT calculations, it is possible to model the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of all intermediates and transition states. Such studies could be applied to investigate the various possible reaction mechanisms for the substitution or coupling of the bromine atoms in this compound.

For instance, computational studies on the Suzuki-Miyaura cross-coupling reaction , a common transformation for aryl halides, have provided detailed mechanistic understanding. nih.gov These studies typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A theoretical study of the Suzuki-Miyaura coupling of this compound could elucidate the influence of the trifluoromethoxy group on the energetics of each step and predict the regioselectivity of the reaction.

The trifluoromethoxy group is known to be a strong electron-withdrawing group, which can significantly impact the electronic structure and reactivity of the aromatic ring. beilstein-journals.org Computational studies on other trifluoromethoxy-substituted aromatic compounds have shown that this group can influence reaction rates and selectivities by modifying the electron density distribution in the molecule. nih.gov In the context of this compound, the trifluoromethoxy group would be expected to affect the ease of C-Br bond cleavage and the stability of any charged or radical intermediates formed during a reaction.

Theoretical calculations can also be used to probe the feasibility of radical pathways. By calculating the bond dissociation energy (BDE) of the C-Br bonds, it is possible to assess the likelihood of radical formation under specific conditions. A lower BDE would suggest a greater propensity for homolytic cleavage and subsequent radical reactivity.

Interactive Data Table: Calculated Bond Dissociation Enthalpies (BDEs) for Halogenated Benzenes (Illustrative Data)

Note: The data in the table is for illustrative purposes for simple halogenated benzenes and is not specific to this compound. Computational studies would be required to determine the precise BDEs for the target compound.

Development of Derivatives and Analogues of 1,3 Dibromo 5 Trifluoromethoxy Benzene

Structure-Activity Relationship (SAR) Studies of Functionalized Benzene (B151609) Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzene scaffolds, including those derived from 1,3-dibromo-5-(trifluoromethoxy)benzene, SAR studies often focus on the effects of different substituents on the aromatic ring.

The trifluoromethoxy group (-OCF3) itself is of significant interest in medicinal chemistry. It is more electron-withdrawing and lipophilic than a simple methoxy (B1213986) group. nih.gov This increased lipophilicity can enhance the in vivo uptake and transport of biologically active molecules. nih.gov The -OCF3 group is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

Research on various molecular scaffolds highlights the impact of substituents on activity. For instance, in studies of pyrazolopyridinyl pyrimidine (B1678525) derivatives, substituents are sensitive to steric effects, with smaller groups often leading to better activity. nih.gov In another example involving 3-phenylcoumarin (B1362560) derivatives, a docking-based SAR analysis was performed to understand the determinants of monoamine oxidase B (MAO-B) inhibition. frontiersin.org Similarly, SAR studies on triazine derivatives have been crucial for the rational design of new antimicrobial agents. nih.gov While direct SAR studies on this compound are not extensively detailed in the provided results, the principles from related functionalized benzene and heterocyclic systems demonstrate the importance of substituent effects, which would apply to its derivatives.

Table 1: General SAR Insights for Functionalized Aromatic Scaffolds

| Scaffold Type | Substituent Position/Type | Impact on Activity | Reference |

|---|---|---|---|

| Pyrazolopyridinyl Pyrimidines | Amino Substituents | More amino groups generally improve inhibitory activity. | nih.gov |

| Pyrazolopyridinyl Pyrimidines | Various Substituents | Activity is sensitive to steric effects; smaller groups are preferred. | nih.gov |

| 1-N-Substituted Indazoles | Fluoro or Cyano at Ortho Position | Leads to better inhibitory activity compared to meta or para positions. | nih.gov |

| Phenyl Rings in Inhibitors | Electron-Withdrawing Groups (e.g., -CF3, -CN) | Can exert higher levels of inhibitory activity compared to electron-donating groups. | nih.gov |

Design and Synthesis of Trifluoromethoxy-Containing Analogues for Enhanced Properties

The trifluoromethoxy group is increasingly incorporated into agrochemicals and pharmaceuticals to enhance their properties. nih.gov The synthesis of aryl trifluoromethyl ethers, such as this compound, can be achieved through various methods. Historically, the reaction involved a chlorination/fluorination sequence starting from substituted anisoles. nih.govbeilstein-journals.org More modern techniques include oxidative desulfurization-fluorination, which converts dithiocarbonates into trifluoromethyl ethers using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govbeilstein-journals.org

This compound is a key starting material for creating more complex analogues. chemimpex.comchembk.com The bromine atoms on the benzene ring serve as handles for further functionalization, commonly through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to fine-tune the molecule's properties for specific applications in drug discovery and materials science. chemimpex.com For example, it is used as an intermediate in the synthesis of pharmaceuticals aimed at specific biological pathways. chemimpex.com

Incorporation into Complex Molecular Architectures

The this compound motif is a valuable building block for constructing larger, more complex molecules with specific functions.

Heterocyclic Systems Bearing the this compound Motif

The synthesis of nitrogen-containing heterocyclic scaffolds is a major focus in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The 1,3-dibromo-5-(trifluoromethoxy)phenyl moiety can be incorporated into such systems. For instance, processes have been developed to synthesize compounds like 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, which involves reacting a substituted benzene with 4-methyl-1H-imidazole. google.com While this example uses a trifluoromethyl group rather than a trifluoromethoxy group, the synthetic strategy is analogous. The this compound can be similarly used in nucleophilic aromatic substitution or cross-coupling reactions to attach the trifluoromethoxyphenyl group to various heterocyclic cores.

The synthesis of heteroaryl trifluoromethyl ethers can also be achieved by reacting heteroaryl N-oxides with trifluoromethyl triflate, demonstrating a method to introduce the -OCF3 group onto a pre-existing heterocyclic system. rsc.org The development of trifluoromethylpyridine compounds through a scaffold hopping strategy from dehydrozingerone (B89773) also highlights the creation of complex heterocyclic systems, where a trifluoromethyl group is attached to a pyridine (B92270) ring linked to a substituted benzene ring. mdpi.com

Chiral Derivatives and Enantioselective Synthesis

The creation of chiral molecules with specific stereochemistry is critical in drug development, as different enantiomers can have vastly different biological effects. The synthesis of chiral derivatives using a trifluoromethyl-containing building block has been demonstrated. For example, β-amino-α-trifluoromethyl alcohols have been used as starting materials for the synthesis of various chiral trifluoromethylated heterocycles, including aziridines and 1,3-oxazolidin-2-ones. uzh.ch An optically active 5-trifluoromethyl-substituted 1,3-oxazolidin-2-one was successfully obtained, showcasing the potential for enantioselective synthesis in this class of compounds. uzh.ch While a direct example of enantioselective synthesis starting from this compound was not found in the search results, the principles of using chiral auxiliaries or catalysts with related fluorinated building blocks are well-established and applicable.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are key strategies in medicinal chemistry used to optimize drug-like properties by replacing a part of a molecule with a chemically different group that retains similar biological activity. researchgate.netniper.gov.innih.gov

The trifluoromethoxy group is sometimes considered a bioisostere of a halogen like chlorine. nih.gov More broadly, entire aromatic systems can be replaced. Scaffold hopping can be used to address metabolic liabilities; for example, replacing a metabolically vulnerable phenyl ring with a more robust electron-deficient ring system like pyridine can increase a compound's stability against oxidation. researchgate.net This strategy was successfully used to convert an α,β-unsaturated ketone into a more stable pyridine ring in the development of novel fungicides. mdpi.com

Saturated ring systems are also gaining traction as bioisosteres for benzene rings to improve properties like aqueous solubility. Bicyclo[1.1.1]pentane (BCP) is a well-known mimic for a para-substituted benzene ring. nih.gov More recently, bioisosteres for ortho- and meta-substituted benzenes, such as 1,3-disubstituted bicyclo[2.1.1]hexane, have been developed. nih.gov These strategies could be applied to molecules containing the this compound scaffold, where the benzene ring itself is replaced to modulate physicochemical and pharmacological properties.

Table 2: Bioisosteric Replacement Strategies

| Original Scaffold/Group | Bioisosteric Replacement | Purpose/Advantage | Reference |

|---|---|---|---|

| Phenyl Ring | Pyridyl or Pyrimidyl Ring | Increase metabolic stability. | researchgate.netniper.gov.in |

| α,β-Unsaturated Ketone | Pyridine Ring | Generate a more stable compound. | mdpi.com |

| para-Substituted Benzene | Bicyclo[1.1.1]pentane (BCP) | Increase aqueous solubility, improve metabolic stability. | nih.gov |

| meta-Substituted Benzene | 1,3-Disubstituted bicyclo[2.1.1]hexane | Mimic the geometry of the meta-substituted aromatic. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Dibromo-5-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. The substitution pattern of the benzene (B151609) ring dictates the multiplicity of the signals. The proton at position 2 (H-2), situated between the two bromine atoms, would likely appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. The protons at H-4 and H-6, being chemically equivalent, would appear as a doublet, coupled to the H-2 proton. The electron-withdrawing nature of the bromine and trifluoromethoxy groups would shift these signals downfield.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon atoms attached to the bromine atoms (C-1 and C-3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the trifluoromethoxy group (C-5) would show a characteristic chemical shift and may exhibit coupling with the fluorine atoms (J_C-F). The trifluoromethyl carbon itself (in the -OCF₃ group) will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of 120-125 ppm. rsc.org The chemical shifts of benzene carbons are influenced by substituents, and various empirical models can be used to predict these shifts with reasonable accuracy. organicchemistrydata.orgthieme-connect.de

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.orgbiophysics.org Since the three fluorine atoms in the trifluoromethoxy group are chemically equivalent, they are expected to produce a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is characteristic and typically appears in a specific region of the ¹⁹F NMR spectrum, distinct from other types of fluorine environments. wikipedia.org

Table 1: Predicted NMR Data for this compound Predicted data is based on general principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H | ~7.5 - 7.8 | Triplet | H-2 |

| ¹H | ~7.2 - 7.5 | Doublet | H-4, H-6 |

| ¹³C | ~120 - 125 (quartet, ¹J_CF) | Quartet | -OC F₃ |

| ¹³C | ~122 - 125 | Singlet | C-1, C-3 |

| ¹³C | ~115 - 120 | Singlet | C-4, C-6 |

| ¹³C | ~150 - 155 | Singlet | C-5 |

| ¹³C | ~125 - 130 | Singlet | C-2 |

| ¹⁹F | ~ -56 to -60 | Singlet | -OCF ₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₃Br₂F₃O, corresponding to a molecular weight of approximately 319.90 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A highly characteristic feature would be the isotopic pattern of this peak, caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a compound with two bromine atoms will exhibit a distinctive M⁺, [M+2]⁺, and [M+4]⁺ triplet with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for aromatic halogenated compounds include the loss of a bromine atom to give a [M-Br]⁺ fragment. Other likely fragmentations involve the cleavage of the trifluoromethoxy group. This can occur through the loss of a ·CF₃ radical or cleavage of the ether bond, potentially leading to ions corresponding to the dibromophenoxy cation or other rearranged structures. The fragmentation of benzene derivatives often involves the loss of neutral molecules like carbon monoxide (CO). miamioh.eduyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion Formula | Description |

|---|---|---|

| 318/320/322 | [C₇H₃Br₂F₃O]⁺˙ | Molecular ion (M⁺˙) cluster (ratio ~1:2:1) |

| 239/241 | [C₇H₃BrF₃O]⁺ | Loss of one bromine atom ([M-Br]⁺) |

| 249 | [C₆H₃Br₂O]⁺ | Loss of ·CF₃ radical |

| 172/174 | [C₆H₃BrO]⁺ | Loss of one bromine atom and ·CF₃ radical |

| 75 | [C₆H₃]⁺ | Phenyl cation fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-F Stretching: The most prominent bands will likely be the strong absorptions associated with the C-F bonds of the trifluoromethoxy group, typically found in the 1100-1300 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O-C linkage will produce strong stretching bands, usually around 1250-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. chemicalbook.com

Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the 1,3,5-trisubstitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F and C-O bonds give strong IR signals, the symmetric vibrations of the substituted benzene ring often produce strong signals in the Raman spectrum, which can be useful for confirming the aromatic structure. researchgate.netglobalresearchonline.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound Predicted data is based on typical group frequencies.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Intensity |

|---|---|---|---|

| > 3000 | IR, Raman | Aromatic C-H stretching | Weak-Medium |

| 1450 - 1600 | IR, Raman | Aromatic C=C ring stretching | Medium |

| 1100 - 1300 | IR | C-F stretching (from -OCF₃) | Strong |

| 1000 - 1250 | IR | Aryl-O stretching | Strong |

| 700 - 900 | IR | Aromatic C-H out-of-plane bending (trisubstituted) | Strong |

| 500 - 700 | IR, Raman | C-Br stretching | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. However, this compound is typically supplied as a liquid at standard temperature and pressure. chemimpex.comsigmaaldrich.com

As a result, single-crystal X-ray diffraction analysis would require the compound to be crystallized, likely at a low temperature. To date, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable crystal could be obtained, the analysis would reveal the planarity of the benzene ring and the geometry of the trifluoromethoxy group relative to the ring, as well as any significant intermolecular interactions in the crystal lattice, such as halogen bonding. The structure of related halogenated benzene derivatives has been successfully determined using this method. youtube.com

Chromatographic Methods (GC, HPLC) for Purity and Isomeric Analysis

Chromatographic techniques are vital for separating components in a mixture and are the primary methods for assessing the purity of this compound.

Gas Chromatography (GC): Given its volatility, with a reported boiling point of 83-85 °C at 20 mmHg, gas chromatography is an ideal method for purity analysis. sigmaaldrich.com Commercial suppliers often state the purity as determined by GC, with values typically at or above 98%. chemimpex.com In a GC analysis, the compound is vaporized and passed through a column. A non-polar or mid-polar capillary column would likely be used, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would serve as the detector. The retention time is characteristic of the compound under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantification of purity and the detection of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can be particularly useful for detecting non-volatile impurities. A reversed-phase HPLC method would be most common, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comrsc.org Detection is typically achieved using a UV detector, as the benzene ring is a strong chromophore. HPLC is also effective for separating structural isomers, should they be present as impurities from the synthesis process.

Table 4: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| GC | Polysiloxane (non-polar) | Helium or Nitrogen | FID, MS | Purity assessment, detection of volatile impurities |

| HPLC | C18 (reversed-phase) | Acetonitrile/Water mixture | UV, DAD | Purity assessment, isomeric analysis, detection of non-volatile impurities |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(4-bromophenyl)benzene |

| 1,3-dibromo-5-methyl-benzene |

| 1,3,5-trimethoxybenzene |

| 1,4-dibromo-2,5-difluorobenzene |

| Acetonitrile |

| (Trifluoromethoxy)benzene (B1346884) |

| 1,3-Dibromo-5-fluorobenzene |

| 1,3,5-Tris(trifluoromethyl)benzene |

| 1,3-bis(chloromethyl)benzene |

Applications of 1,3 Dibromo 5 Trifluoromethoxy Benzene in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate and Building Block

1,3-Dibromo-5-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its utility stems from the presence of two reactive bromine atoms, which can be readily functionalized through various cross-coupling reactions, and a trifluoromethoxy group that imparts favorable physicochemical properties to the resulting compounds. chemimpex.com The bromine atoms provide handles for introducing a wide range of substituents, allowing for the construction of diverse molecular architectures. chemimpex.com This makes it an essential starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

The compound's trifluoromethoxy group enhances the lipophilicity of molecules derived from it, a property that is often beneficial for creating fluorinated derivatives with improved biological activity. chemimpex.com This strategic incorporation of fluorine is a common practice in medicinal chemistry to modulate properties like metabolic stability and cell permeability. chemimpex.com Consequently, this compound is a sought-after precursor for the synthesis of novel therapeutics. chemimpex.com

Scaffold Design for Biologically Active Compounds

The core structure of this compound provides a robust scaffold for the design of new biologically active compounds. A scaffold in medicinal chemistry refers to the central framework of a molecule to which various functional groups can be attached to create a family of related compounds.

While specific, named therapeutic agents directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a key intermediate is evident in the synthesis of various classes of bioactive molecules. For instance, related brominated and trifluoromethoxylated aromatic compounds are utilized in the development of new anticancer agents. The structural motif is valuable in creating compounds that target specific biological pathways involved in cancer progression. chemimpex.com

Research on similar scaffolds, such as those containing trifluoromethyl groups, has led to the development of potent inhibitors for various therapeutic targets. For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives with a trifluoromethyl group have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines. nih.gov One of the most active compounds in this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative activity. nih.gov This highlights the potential of incorporating a trifluoromethyl or trifluoromethoxy group on a heterocyclic scaffold, a synthetic strategy where this compound could serve as a key starting material.

| Compound Class | Therapeutic Target/Application | Key Structural Feature |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | Trifluoromethyl group |

| Fluorinated Compounds | Enhanced biological activity | Trifluoromethoxy group |

The trifluoromethoxy (-OCF3) group is a critical determinant of the pharmacokinetic profile of drug candidates. It is one of the most lipophilic substituents used in medicinal chemistry. nih.gov This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system-targeting drugs.

Furthermore, the trifluoromethoxy group is known to improve the metabolic stability of a compound. nih.gov The strong carbon-fluorine bonds within the -OCF3 group are resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. The incorporation of a trifluoromethoxy group is, therefore, a strategic approach to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Property | Impact of Trifluoromethoxy Group | Reference |

| Lipophilicity | Increases | nih.gov |

| Metabolic Stability | Increases | nih.gov |

| Membrane Permeability | Can enhance | |

| Bioavailability | Can improve | nih.gov |

The two bromine atoms on the this compound scaffold play a crucial role in molecular recognition through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on a biological target, such as a protein or nucleic acid. acs.org This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. nih.gov

| Interaction Type | Description | Importance in Drug Design |

| Halogen Bonding | Non-covalent interaction between a halogen atom and a nucleophile. acs.org | Enhances binding affinity and selectivity. nih.gov |

| C-Br···O/N | Specific halogen bond between bromine and oxygen or nitrogen atoms in a protein. | Stabilizes ligand-protein complexes. |

Applications in Drug Discovery Programs

The structural features of this compound make it a valuable scaffold for the development of novel anticancer agents. The trifluoromethoxy group can enhance the potency and pharmacokinetic properties of a molecule, while the bromine atoms provide opportunities for both synthetic diversification and specific interactions with cancer-related protein targets.

While direct anticancer activity of this compound itself is not the primary focus, its derivatives are of significant interest. For instance, research on compounds with similar structural motifs, such as 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, has shown that they can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms include the inhibition of cell proliferation and the activation of apoptotic pathways.

Furthermore, the introduction of a trifluoromethyl group, a close relative of the trifluoromethoxy group, into various heterocyclic scaffolds has yielded compounds with significant anticancer activity. nih.govnih.gov For example, isoxazole-based molecules containing a trifluoromethyl group have shown enhanced anticancer activity against human breast cancer cell lines compared to their non-fluorinated analogs. nih.gov This underscores the potential of using this compound as a starting point to synthesize novel and potent anticancer drug candidates.

| Compound/Scaffold | Cancer-Related Activity | Mechanism of Action | Reference |

| 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene derivatives | Induction of apoptosis in cancer cells | Inhibition of cell proliferation, activation of apoptotic pathways | |

| Trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines | Antiproliferative activity against various cancer cell lines | Not specified | nih.gov |

| Trifluoromethyl-substituted isoxazoles | Anticancer activity against breast cancer cell lines | Not specified | nih.gov |

Lack of Specific Research Data Precludes Article Generation on this compound's Direct Role in Specified Therapeutic Areas

Despite a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information to generate a detailed article on the direct applications of the chemical compound this compound in the development of certain classes of therapeutic agents as outlined. The existing data primarily identifies the compound as a valuable chemical intermediate, with its utility in medicinal chemistry being largely inferred from the known properties of its functional groups rather than from specific, published research applications in the requested areas.

General searches confirm that this compound is recognized as a useful building block in organic synthesis. The presence of both bromine atoms and a trifluoromethoxy group makes it a versatile reagent. The bromine atoms are amenable to various cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical molecules. The trifluoromethoxy (-OCF3) group is known to be a bioisostere of other functional groups and can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

However, a thorough investigation failed to uncover specific studies detailing the use of this compound as a starting material for the synthesis of:

Antimicrobial and Antiviral Agents: While the trifluoromethoxy group is known to be present in some antimicrobial compounds, no specific research was found that details the synthesis of such agents starting from this compound.

Neurological and Central Nervous System (CNS) Active Compounds: The lipophilicity imparted by the trifluoromethoxy group is advantageous for CNS-acting drugs, which must cross the blood-brain barrier. However, no concrete examples of its use in the synthesis of neurological or CNS active compounds were identified.

Anti-inflammatory and Analgesic Agents: Similarly, searches for the application of this compound in the development of anti-inflammatory and analgesic agents did not yield any specific research findings.

Enzyme Inhibitors and Receptor Antagonists: Although a related compound, 1,3-Dibromo-5-(trifluoromethyl)benzene, has been noted as an inhibitor of bacterial hydrolases, suggesting the potential of this structural motif, no such specific activity or application has been documented for this compound itself.

Applications of 1,3 Dibromo 5 Trifluoromethoxy Benzene in Agrochemical Research

Intermediate for Pest Control Agents

1,3-Dibromo-5-(trifluoromethoxy)benzene serves as a critical building block in the creation of novel pest control agents, particularly insecticides. The two bromine atoms on the aromatic ring are key functional groups that allow for synthetic diversification. These atoms can be selectively replaced or used in cross-coupling reactions to attach other molecular fragments, a common strategy in the design of new active ingredients. This allows chemists to systematically modify the structure to optimize its insecticidal activity and spectrum.

The synthesis of complex insecticides, such as those in the N-pyridylpyrazole class, often begins with halogenated aromatic or heterocyclic starting materials. mdpi.comresearchgate.net While specific commercial insecticides directly derived from this compound are not prominently documented in public literature, its structure is emblematic of the type of intermediate used in discovery pipelines. The process typically involves leveraging the bromo-substituents to build the core structure of the potential insecticide. For example, one of the bromine atoms can be functionalized to connect to a pyrazole (B372694) ring, while the other can be modified or retained to fine-tune the molecule's properties. The trifluoromethoxy group is often retained in the final structure to confer advantageous properties such as increased potency and stability. mdpi.com

| Feature of Intermediate | Role in Synthesis | Example Synthetic Transformation |

|---|---|---|

| Two Bromine Atoms | Serve as reactive "handles" for building larger, more complex molecules. | Used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach heterocyclic systems like pyrazoles or pyridines. |

| Trifluoromethoxy (-OCF3) Group | Enhances the biological efficacy and metabolic stability of the final pesticide molecule. | This group is typically retained in the final structure to improve lipophilicity, aiding cellular membrane penetration in the target pest. mdpi.com |

| Aromatic Ring | Provides a stable, rigid core (scaffold) upon which the final structure of the pest control agent is built. | The benzene (B151609) ring serves as the central anchor for the pharmacophore (active part) and other modifying groups. |

Development of Herbicides and Fungicides

In addition to insecticides, this compound is a relevant precursor for the discovery and development of new herbicides and fungicides. The design of these agrochemicals often involves screening libraries of compounds containing a variety of functional groups attached to a central aromatic or heterocyclic core. The dibrominated nature of this compound makes it an ideal starting point for generating such a library.

Through sequential and selective chemical reactions at the two bromine sites, a diverse range of molecular structures can be synthesized from this single intermediate. This allows researchers to explore how different substituents affect the compound's ability to inhibit plant growth (herbicidal activity) or fungal proliferation (fungicidal activity). For instance, pyrazole-based compounds are known to exhibit herbicidal properties. epo.org Similarly, many modern fungicides are complex molecules built around substituted aromatic rings. google.comnih.gov The synthesis of these types of compounds often relies on halogenated intermediates to facilitate the construction of the final product. google.comgoogle.com

The trifluoromethoxy group is particularly significant in this context. Its strong electron-withdrawing nature and resistance to metabolic breakdown can lead to active compounds with high potency and desirable field persistence.

| Agrochemical Class | Synthetic Strategy | Potential Target in Pest |

|---|---|---|

| Herbicides | The dibromo-scaffold allows for the attachment of moieties known to interfere with plant-specific biochemical pathways, such as amino acid synthesis or photosynthesis. epo.org | Enzymes like acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). |

| Fungicides | Functionalization of the intermediate can lead to molecules that disrupt fungal cell membrane integrity or respiration. nih.gov | Ergosterol biosynthesis pathway or mitochondrial complex III (cytochrome bc1). |

Environmental Impact and Biodegradation Studies of Agrochemical Derivatives

While this compound is primarily a synthetic intermediate, the likely environmental profile of the agrochemicals derived from it is a critical consideration. The molecular structure suggests that these derivatives would be classified as persistent organic pollutants (POPs). This persistence stems from the combination of halogenation and the highly stable trifluoromethoxy group.

The biodegradation of halogenated aromatic compounds in the environment is a slow process generally initiated by microbial enzymes. nih.gov Microorganisms can cleave carbon-halogen bonds, but the rate and feasibility of this degradation depend on the type and number of halogen atoms. Carbon-bromine bonds are more susceptible to microbial cleavage than carbon-fluorine bonds.

The trifluoromethoxy (-OCF₃) group, like the related trifluoromethyl (-CF₃) group, is exceptionally stable due to the strength of the carbon-fluorine bond. This part of the molecule is highly resistant to both enzymatic and chemical degradation. Therefore, any microbial breakdown of an agrochemical derived from this intermediate would likely proceed via de-bromination or cleavage of the aromatic ring, while the trifluoromethoxy moiety would persist. nih.gov This could lead to the formation of stable, trifluoromethoxy-containing metabolites in the environment. Studies on structurally related polyhalogenated diaryl ethers confirm that such compounds are of environmental concern due to their persistence and potential for bioaccumulation. nih.gov

| Structural Feature | Impact on Environmental Fate | Expected Biodegradation Behavior |

|---|---|---|

| Carbon-Bromine Bonds | Potential sites for initial microbial attack (reductive dehalogenation). | Slow to moderate degradation, depending on microbial populations and environmental conditions. nih.gov |

| Aromatic Ring | The ring structure can be cleaved by specific microbial dioxygenase enzymes. | Degradation is possible but can be hindered by the presence of multiple halogen substituents. |

| Trifluoromethoxy (-OCF3) Group | Confers high chemical and metabolic stability, leading to significant environmental persistence. | Extremely resistant to cleavage. This group is expected to remain intact, forming persistent metabolites. nih.gov |

Applications of 1,3 Dibromo 5 Trifluoromethoxy Benzene in Materials Science

Precursor for Advanced Polymer Synthesis

1,3-Dibromo-5-(trifluoromethoxy)benzene serves as a key monomer for the synthesis of advanced polymers. The two bromine atoms on the benzene (B151609) ring act as reactive sites, enabling polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the incorporation of the trifluoromethoxy-substituted phenyl unit into the backbone of polymers like poly(arylene ether)s and other aromatic polymers.

The inclusion of the trifluoromethoxy (-OCF₃) group is particularly advantageous. It can enhance the properties of the resulting polymers by:

Improving thermal stability: The strong carbon-fluorine bonds contribute to the polymer's ability to withstand high temperatures.

Increasing solubility: The -OCF₃ group can disrupt polymer chain packing, making the resulting materials more soluble in organic solvents and easier to process.

Modifying electronic properties: The electron-withdrawing nature of the group influences the electronic characteristics of the polymer chain.

Coatings and Surface Modification Materials

In the formulation of advanced coatings and surface modifiers, this compound is a valuable component. chemimpex.com Its utility in this area stems directly from the properties conferred by the trifluoromethoxy group. chemimpex.com

Fluorinated compounds are well-known for their low surface energy, which translates to hydrophobicity (water repellency) and oleophobicity (oil repellency). By incorporating this dibromo-monomer into a polymer that is then used as a coating, a surface can be created that is resistant to water, oils, and stains. Such coatings are sought after for applications ranging from protective layers on electronics and optical components to creating self-cleaning surfaces. The monomer's properties contribute to creating materials with improved durability and resistance to environmental factors. chemimpex.com

Electronic Materials and Conductive Polymers

The synthesis of conductive polymers is a significant application for this compound. yacooscience.com Conductive polymers are organic materials that can conduct electricity, and their properties can be tuned by altering their chemical structure.

The process typically involves a polymerization reaction where the bromine atoms are substituted, linking the monomer units together to form a long, conjugated polymer chain. This conjugation is essential for electrical conductivity. The trifluoromethoxy group plays a crucial role in this context:

It acts as a bulky, electron-withdrawing group, which can influence the polymer's conformation and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

These modifications are critical for tuning the bandgap of the material, which in turn affects its conductivity and its performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is specifically used in the synthesis of materials for solid capacitors. yacooscience.com

Specialty Chemicals and Functional Materials

Beyond polymers, this compound is a precursor for a range of specialty chemicals and functional materials. chemimpex.com Its dibromo functionality allows it to be a versatile intermediate in organic synthesis. chemimpex.comyacooscience.com Researchers and chemical manufacturers can leverage its structure to build more complex molecules. chemimpex.com

For example, one or both bromine atoms can be selectively replaced with other functional groups through reactions like lithiation followed by quenching with an electrophile, or through various metal-catalyzed coupling reactions. This opens the door to creating a diverse library of molecules with the trifluoromethoxybenzene core, each designed for a specific purpose. These resulting specialty chemicals might be used as liquid crystal components, active ingredients in agrochemicals, or as building blocks for pharmaceuticals, where the trifluoromethoxy group can enhance lipophilicity and metabolic stability. chemimpex.com

Future Research Directions and Perspectives

Exploration of New Chemical Transformations and Reaction Pathways

While 1,3-Dibromo-5-(trifluoromethoxy)benzene is a known precursor in various synthetic applications, the full extent of its chemical reactivity remains a fertile ground for exploration. The two bromine atoms are particularly amenable to a variety of cross-coupling reactions, serving as handles for the introduction of new functional groups. chemimpex.com Future research will likely focus on:

Selective and Sequential Cross-Coupling: Developing highly selective catalytic systems (e.g., palladium, nickel, or copper-based) that can differentiate between the two bromine atoms. This would allow for the sequential and controlled introduction of different substituents, leading to the synthesis of complex, unsymmetrically substituted aromatic compounds.

Novel C-H Activation Reactions: Investigating direct C-H functionalization of the aromatic ring, bypassing the need for halogenation. This approach offers a more atom-economical route to create diverse derivatives.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to forge new bonds under mild conditions. This could open up pathways for radical-based transformations that are complementary to traditional transition-metal-catalyzed methods.